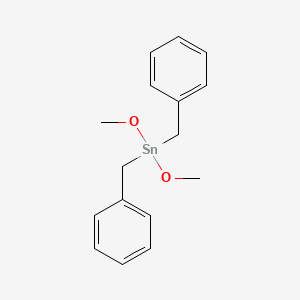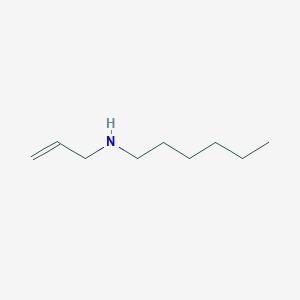![molecular formula C11H10N2O2 B14704121 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione CAS No. 21769-81-3](/img/structure/B14704121.png)
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione typically involves multi-component reactions. One common method includes the reaction of aldehydes, phthalhydrazide, and malononitrile under solvent-free conditions at temperatures ranging from 80 to 100°C . Another approach utilizes dendritic polymers with amine-loaded catalytic capsules, which allows for the synthesis in ethanol medium using ultrasonic irradiation . This method is efficient, green, and cost-effective, yielding high purity compounds within a short reaction time .
Industrial Production Methods
Industrial production methods often leverage heterogeneous recyclable catalysts, such as Fe3O4@SiO2-imine/phenoxy-Cu(II), to facilitate the one-pot synthesis of this compound . These methods are advantageous due to their easy purification processes, reusability of catalysts, and high yields .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts . The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of ethanol under reflux .
Major Products
The major products formed from these reactions are various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological profiles .
科学研究应用
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticonvulsant, cytotoxic, antimicrobial, antifungal, anticancer, cardiotonic, vasorelaxant, and anti-inflammatory properties
Medicine: Potential therapeutic agent for various diseases due to its diverse pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to therapeutic effects . For instance, its anticonvulsant activity is linked to its interaction with neurotransmitter receptors, while its anticancer properties are due to its ability to induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-pyrazolo[1,2-b]phthalazine-5,10-dione: Shares a similar core structure but differs in its substituents and biological activities.
Dihydropyrano[3,2-c]chromene derivatives: Another class of heterocycles with comparable synthetic methods and biological properties.
Uniqueness
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione stands out due to its efficient synthesis methods, high yields, and diverse pharmacological properties. Its ability to undergo various chemical reactions and form derivatives with enhanced activities further highlights its uniqueness .
属性
CAS 编号 |
21769-81-3 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-4-1-2-5-9(8)11(15)13-7-3-6-12(10)13/h1-2,4-5H,3,6-7H2 |
InChI 键 |
YFYRLBWOIHIZCK-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)C3=CC=CC=C3C(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


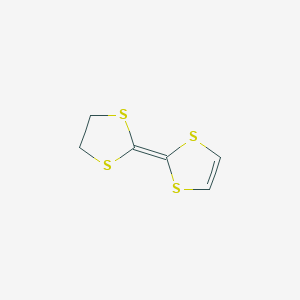
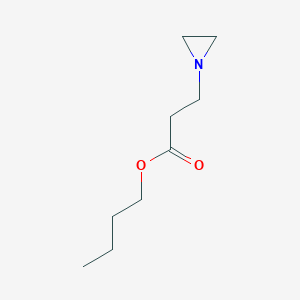
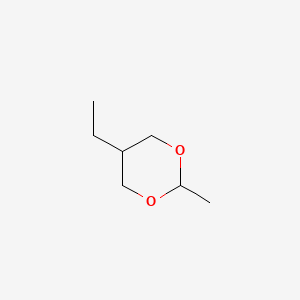
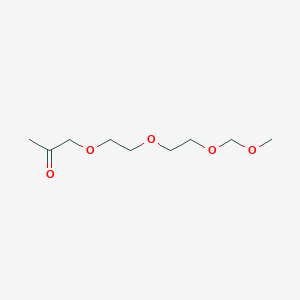
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)

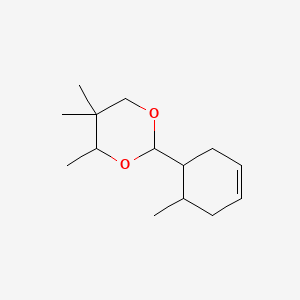
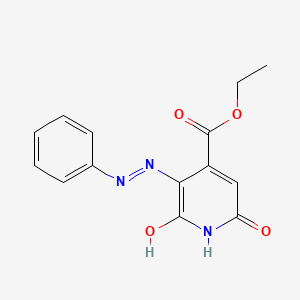
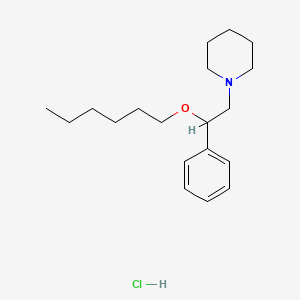
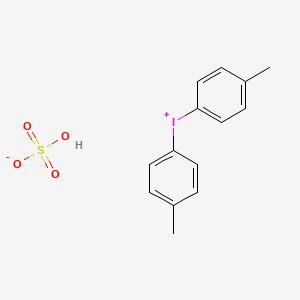
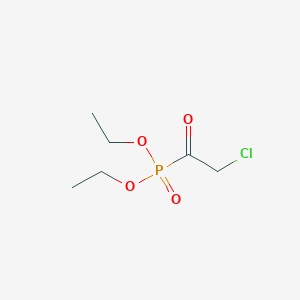
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
